molecular formula C13H11NO2S B1148729 N-Benzylidenebenzenesulfonamide CAS No. 130552-90-8

N-Benzylidenebenzenesulfonamide

Cat. No.: B1148729
CAS No.: 130552-90-8
M. Wt: 245.29694
InChI Key:
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Description

N-Benzylidenebenzenesulfonamide is an organic compound with the molecular formula C13H11NO2S. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a benzylidene group linked to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylidenebenzenesulfonamide can be synthesized through a condensation reaction between benzenesulfonamide and benzaldehyde. The reaction typically involves the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid. The mixture is refluxed for several hours, and the product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Benzylidenebenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of N-benzylbenzenesulfonamide.

    Substitution: Formation of various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-Benzylidenebenzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in the pH of the tumor microenvironment, which is detrimental to cancer cell survival .

Comparison with Similar Compounds

  • N-Benzylidene-4-methylbenzenesulfonamide
  • 4-(Benzylideneamino)benzenesulfonamide
  • N-Butylbenzenesulfonamide

Comparison: N-Benzylidenebenzenesulfonamide is unique due to its specific structural features and its ability to inhibit carbonic anhydrase IX selectively. Compared to other similar compounds, it exhibits higher selectivity and potency against certain cancer cell lines and bacterial strains .

Properties

IUPAC Name

(NE)-N-benzylidenebenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-17(16,13-9-5-2-6-10-13)14-11-12-7-3-1-4-8-12/h1-11H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNRJEPBAYEQBY-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13909-34-7
Record name N-Benzylidenebenzenesulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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